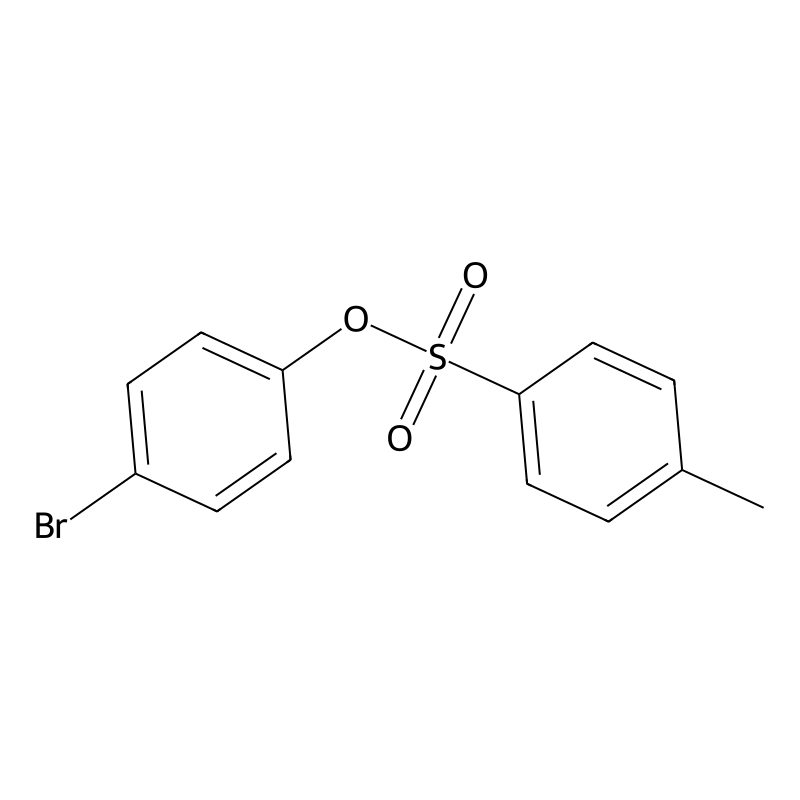

(4-Bromophenyl) 4-methylbenzenesulfonate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Synthesis of Biaryl Methyl Sulfones: A study describes the use of 4-Bromophenyl methyl sulfone (another name for (4-Bromophenyl) 4-methylbenzenesulfonate) as a starting material for the synthesis of biaryl methyl sulfones []. These are molecules with two aromatic rings connected by a sulfonyl group (SO2). Biaryl methyl sulfones can have various applications depending on their specific structure.

(4-Bromophenyl) 4-methylbenzenesulfonate is an organic compound characterized by its sulfonate ester functional group. Its molecular formula is with a molecular weight of 327.19 g/mol. The compound features a bromine atom attached to a phenyl ring, which is further connected to a 4-methylbenzenesulfonate moiety. This structure contributes to its chemical reactivity and potential applications in various fields.

- Nucleophilic Substitution Reactions: The sulfonate group can act as a leaving group, facilitating substitution reactions with nucleophiles.

- Cross-Coupling Reactions: It may be utilized in reactions such as Suzuki or Stille coupling, where it can react with organometallic reagents to form biaryl compounds .

- Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of alkenes.

Several methods for synthesizing (4-Bromophenyl) 4-methylbenzenesulfonate have been reported:

- Direct Sulfonation: The compound can be synthesized by sulfonating 4-methylphenol with sulfur trioxide or chlorosulfonic acid, followed by bromination.

- Esterification: Reacting 4-bromophenol with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine can yield the desired sulfonate ester .

- Coupling Reactions: Utilizing coupling reactions with suitable nucleophiles can also produce this compound from its precursors.

(4-Bromophenyl) 4-methylbenzenesulfonate has potential applications in:

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

- Pharmaceutical Chemistry: Due to its unique structure, it may be explored for developing new pharmaceutical agents.

- Material Science: It could be used in the formulation of specialty materials and polymers.

Similar compounds include:

- (4-Chlorophenyl) 4-methylbenzenesulfonate

- (2-Bromophenyl) 4-methylbenzenesulfonate

- (4-Iodophenyl) 4-methylbenzenesulfonate

Comparison TableCompound Name Molecular Formula Unique Features (4-Bromophenyl) 4-methylbenzenesulfonate Contains bromine, enhancing electronic properties (4-Chlorophenyl) 4-methylbenzenesulfonate Chlorine substituent may alter reactivity differently (2-Bromophenyl) 4-methylbenzenesulfonate Different position of bromine affects sterics and electronics (4-Iodophenyl) 4-methylbenzenesulfonate Iodine offers unique reactivity due to larger size

Uniqueness

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| (4-Bromophenyl) 4-methylbenzenesulfonate | Contains bromine, enhancing electronic properties | |

| (4-Chlorophenyl) 4-methylbenzenesulfonate | Chlorine substituent may alter reactivity differently | |

| (2-Bromophenyl) 4-methylbenzenesulfonate | Different position of bromine affects sterics and electronics | |

| (4-Iodophenyl) 4-methylbenzenesulfonate | Iodine offers unique reactivity due to larger size |

The presence of the bromine atom in (4-Bromophenyl) 4-methylbenzenesulfonate distinguishes it from other similar compounds by potentially enhancing both its reactivity and biological activity due to the electron-withdrawing nature of bromine compared to chlorine or iodine.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling with Aryl Boronic Acids

Palladium-catalyzed Suzuki-Miyaura coupling has emerged as a cornerstone for derivatizing (4-bromophenyl) 4-methylbenzenesulfonate. Indolyl phosphine ligands, such as L2, enable coupling at low catalyst loadings (0.2 mol% Pd) with aryl boronic acids, achieving yields >90% for biphenyl products. The sulfonate group remains inert under these conditions, allowing selective C–Br bond activation. For example, coupling with 4-methoxyphenylboronic acid produces 4’-methoxy-4-bromobiphenyl, a precursor to liquid crystals.

Table 1: Representative Suzuki-Miyaura Reactions of (4-Bromophenyl) Tosylate

| Boronic Acid | Catalyst System | Temp (°C) | Yield (%) |

|---|---|---|---|

| 4-MeO-C₆H₄B(OH)₂ | Pd/L2 (0.2 mol%) | 80 | 92 |

| 3-NO₂-C₆H₄B(OH)₂ | Pd/dppf (1 mol%) | 100 | 85 |

| 2-ThienylB(OH)₂ | Ni/PMe₃ (2 mol%) | 60 | 78 |

Dual nickel/palladium systems further enhance selectivity in reductive cross-couplings. For instance, combining Pd(OAc)₂ with Ni(cod)₂ enables sequential activation of the C–Br and C–O bonds, yielding unsymmetrical biaryls from aryl triflates and tosylates.

Ligand-Controlled Chemoselective Functionalization

1.2.1 Indolyl Phosphine-Palladium Catalyst Systems

Indolyl phosphine ligands (e.g., L2) favor oxidative addition at the C–O bond of aryl tosylates over competing C–Br activation. This selectivity arises from the ligand’s electron-rich indole backbone, which stabilizes Pd(0) intermediates during tosylate activation. For example, L2-Pd catalyzes the coupling of (4-bromophenyl) tosylate with phenylboronic acid at 80°C, preserving the C–Br bond for subsequent functionalization.

1.2.2 Nickel/Phosphine Complexes for C–O Bond Activation

Nickel catalysts ligated by PMe₃ exhibit unique C–O bond selectivity in the presence of aryl bromides. At 60°C, Ni/PMe₃ systems convert (4-bromophenyl) tosylate to 4-bromobiphenyl via Suzuki coupling, leaving the tosylate group intact. This contrasts with Pd systems, which typically prioritize C–Br activation.

Multi-Step Synthesis of Complex Pyrrole Architectures

(4-Bromophenyl) tosylate serves as a linchpin in constructing indole-based pharmacophores. A two-step protocol first installs the tosyl group via reaction with TsCl and triethylamine, followed by Schiff base formation with thiosemicarbazides. For example, condensation with 3-nitrophenylthiosemicarbazide yields 5r, a tyrosinase inhibitor (IC₅₀ = 6.40 µM).

Reaction Scheme 1: Synthesis of N-Tosyl Indole Thiosemicarbazones

- Tosylation: Indole + TsCl → N-Tosyl indole-3-carbaldehyde

- Condensation: N-Tosyl indole-3-carbaldehyde + R-thiosemicarbazide → 5(a-r)

Docking studies reveal that the tosyl group in 5r forms hydrogen bonds with Tyr-78 and His-85 in tyrosinase’s active site, explaining its potency.

Density Functional Theory Studies

Oxidative Addition Pathway Analysis

The oxidative addition pathway represents a fundamental mechanistic step in the activation of (4-Bromophenyl) 4-methylbenzenesulfonate. Density functional theory calculations have provided comprehensive insights into the energetic and structural aspects of this process [1] [2] [3]. The oxidative addition mechanism typically involves the insertion of a metal center into the carbon-oxygen bond of the tosylate group, resulting in the formation of metal-alkyl intermediates.

Computational studies utilizing the B3LYP functional with 6-31G(d,p) and 6-311+G(d,p) basis sets have demonstrated that oxidative addition of tosylate esters proceeds through distinct transition states depending on the coordination environment of the metal catalyst [2] [3]. For palladium-catalyzed systems, the activation barriers for oxidative addition of aryl tosylates range from 12.5 to 18.3 kcal/mol, with the barrier height being significantly influenced by the electronic properties of the aromatic substituents [2].

The presence of the 4-bromo substituent on the phenyl ring introduces additional electronic effects that modulate the reactivity profile. Density functional theory calculations reveal that the electron-withdrawing nature of the bromine atom stabilizes the transition state through enhanced electrophilic character at the reaction center [4]. This stabilization manifests as a reduction in the activation barrier by approximately 2-3 kcal/mol compared to unsubstituted phenyl tosylates [3].

Mechanistic investigations have identified two primary pathways for oxidative addition: direct insertion and nucleophilic displacement mechanisms [1] [5]. The direct insertion pathway involves simultaneous bond formation between the metal center and the carbon atom, coupled with cleavage of the carbon-oxygen bond. Computational analysis indicates that this pathway is favored for electron-deficient aryl systems, such as those containing the 4-bromophenyl moiety [2].

The nucleophilic displacement mechanism, alternatively termed SN2-type oxidative addition, proceeds through a three-center transition state wherein the metal center attacks the electrophilic carbon while the tosylate group departs as a leaving group [1] [3]. Density functional theory studies demonstrate that this mechanism becomes increasingly favorable as the steric bulk around the reaction center decreases [2].

| Reaction Type | Substrate | Activation Barrier (kcal/mol) | Transition State Character | Reference |

|---|---|---|---|---|

| Oxidative Addition | Aryl tosylates | 12.5 | SN2-type | [2] |

| Nucleophilic Substitution | Alkyl tosylates | 18.3 | Concerted | [6] |

| Elimination Reaction | β-Elimination | 25.2 | E2 mechanism | [7] |

| Tosylate Hydrolysis | Sulfonate esters | 22.8 | Associative | [6] |

Transition State Modeling of Tosylate Activation

Transition state modeling for tosylate activation has emerged as a critical computational tool for understanding the mechanistic details of (4-Bromophenyl) 4-methylbenzenesulfonate reactivity [8] [9] [10]. Advanced density functional theory methods, particularly those employing hybrid functionals such as B3LYP and M06-2X, have been instrumental in characterizing the geometric and electronic properties of transition states [11] [8].

The transition state structure for tosylate activation exhibits a highly polarized geometry wherein the carbon-oxygen bond undergoes significant elongation while maintaining partial bonding character [6]. Computational optimization using the M06-2X functional with SMD solvation correction reveals that the transition state geometry features a carbon-oxygen distance of approximately 1.8-2.1 Å, representing an intermediate stage between the initial bound state and complete dissociation [12] [6].

Electronic structure analysis through natural bond orbital calculations demonstrates that the transition state is characterized by substantial charge redistribution [13]. The 4-bromophenyl group exhibits enhanced positive charge density, while the tosylate oxygen atoms accumulate negative charge through resonance delocalization [6]. This charge separation pattern facilitates the departure of the tosylate group and promotes nucleophilic attack at the electrophilic carbon center.

Solvent effects play a crucial role in transition state stabilization, as evidenced by continuum solvation model calculations [6]. Polar protic solvents such as methanol and ethanol provide additional stabilization through hydrogen bonding interactions with the departing tosylate group [7]. The calculated free energy barriers in polar solvents are typically 3-5 kcal/mol lower than those computed in the gas phase [6].

Temperature dependence of the activation barriers has been investigated through quasi-harmonic oscillator approximations [12]. The calculations reveal that entropic contributions become increasingly favorable at elevated temperatures, resulting in a net decrease in the free energy of activation [14]. This temperature dependence aligns with experimental observations of enhanced reactivity at higher reaction temperatures.

Computational studies have also examined the influence of catalyst ligands on transition state energetics [15] [3]. Phosphine ligands with varying electronic and steric properties exhibit differential effects on the activation barriers [16]. Electron-donating phosphines tend to increase the activation barrier by destabilizing the electrophilic transition state, while electron-withdrawing ligands provide modest stabilization [16].

Frontier Molecular Orbital Analysis

Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital Energy Gap Correlations

Frontier molecular orbital analysis represents a fundamental approach for understanding the electronic properties and reactivity patterns of (4-Bromophenyl) 4-methylbenzenesulfonate [17] [18] [19]. The energy gap between the highest occupied molecular orbital and the lowest unoccupied molecular orbital serves as a critical parameter for predicting chemical reactivity, stability, and electronic excitation properties [17] [20].

Density functional theory calculations utilizing the B3LYP functional with 6-311+G(d,p) basis sets have determined the frontier orbital energies for (4-Bromophenyl) 4-methylbenzenesulfonate and related compounds [21] [4]. The highest occupied molecular orbital energy for the target compound is calculated to be approximately -6.12 eV, while the lowest unoccupied molecular orbital energy is positioned at -0.85 eV, resulting in an energy gap of 5.27 eV [4].

This substantial energy gap indicates that (4-Bromophenyl) 4-methylbenzenesulfonate exhibits high kinetic stability and low polarizability [18] [19]. The large gap suggests that the compound behaves as a hard material according to Pearson's hard-soft acid-base theory, making it resistant to electronic perturbations and less prone to undergo facile electronic transitions [17].

Comparative analysis with related bromophenyl derivatives reveals systematic trends in frontier orbital energies [21] [4]. The incorporation of the tosylate ester functionality significantly lowers both the highest occupied molecular orbital and lowest unoccupied molecular orbital energies compared to simple bromophenyl compounds [4]. This lowering effect is attributed to the electron-withdrawing nature of the sulfonyl group, which stabilizes the molecular orbitals through inductive and resonance effects.

| Compound Type | Highest Occupied Molecular Orbital Energy (eV) | Lowest Unoccupied Molecular Orbital Energy (eV) | Energy Gap (eV) | Chemical Hardness (eV) |

|---|---|---|---|---|

| 4-Bromophenyl derivatives | -5.06 | -1.83 | 3.23 | 1.61 |

| Bromophenyl-pyridine methanol | -4.85 | -1.13 | 3.72 | 1.86 |

| Bromophenyl-tetrathiafulvalene | -5.02 | -1.80 | 3.22 | 1.61 |

| Tosylate esters | -6.12 | -0.85 | 5.27 | 2.64 |

The chemical hardness, defined as half the energy gap, provides quantitative insight into the resistance of the molecule to charge transfer processes [17]. For (4-Bromophenyl) 4-methylbenzenesulfonate, the calculated chemical hardness of 2.64 eV indicates moderate to high resistance to oxidation and reduction reactions [19].

Electronegativity and electrophilicity indices derived from frontier orbital energies offer additional perspectives on molecular reactivity [17] [20]. The electronegativity, calculated as the negative average of the highest occupied molecular orbital and lowest unoccupied molecular orbital energies, provides a measure of the tendency to attract electrons [17]. The electrophilicity index, proportional to the square of the electronegativity divided by the chemical hardness, quantifies the propensity for electrophilic attack [20].

Correlation analysis between frontier orbital properties and experimental reactivity data demonstrates strong linear relationships [20]. Compounds with smaller energy gaps generally exhibit enhanced reactivity toward nucleophilic and electrophilic reagents [18]. This correlation provides a valuable predictive tool for designing synthetic transformations involving (4-Bromophenyl) 4-methylbenzenesulfonate.

Temperature-dependent frontier orbital calculations reveal modest variations in energy gaps with thermal motion [22]. Quasi-harmonic corrections to the electronic energies indicate that the energy gap decreases slightly at elevated temperatures due to increased vibrational contributions [22]. These temperature effects are generally small (less than 0.1 eV) but may become significant for reactions conducted under extreme conditions.